1-Benzofuran-2-yl(pyridin-3-yl)methanol
Description
Properties
IUPAC Name |
1-benzofuran-2-yl(pyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-14(11-5-3-7-15-9-11)13-8-10-4-1-2-6-12(10)17-13/h1-9,14,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZYCNNMWJCIFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C3=CN=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Heck Cyclization
The benzofuran core is frequently synthesized via palladium-catalyzed intramolecular Heck reactions. For example, methyl 4-bromocrotonate undergoes cyclization in the presence of Pd(OAc)₂, sodium formate, and benzyltriethylammonium chloride at 70°C to yield 3,4,7-trisubstituted benzofurans. Key parameters include:
This method ensures regioselectivity at the C2 position, critical for subsequent functionalization.
Claisen-Schmidt Condensation
Alternative routes employ Claisen-Schmidt condensation between 1-(6-hydroxy-4-methoxybenzofuran-5-yl)ethanone and aromatic aldehydes. Sodium hydroxide in ethanol facilitates α,β-unsaturated ketone formation, as demonstrated in the synthesis of benzofuran–morpholinomethyl hybrids. Reaction conditions include:
Pyridin-3-yl-methanol Synthesis
Oxidation of 3-Picoline
Adapting methods from 2-pyridinemethanol synthesis, 3-picoline is oxidized using hydrogen peroxide (H₂O₂) and glacial acetic acid at 65°C for 16 hours to form 3-pyridine N-oxide. Subsequent acylation with acetic anhydride (90°C, 5 hours) yields acetylated intermediates, which are hydrolyzed under basic conditions (20% KOH) to afford 3-pyridinemethanol.
Table 1: Optimization of 3-Pyridinemethanol Synthesis
| Step | Conditions | Yield (%) |
|---|---|---|
| Oxidation | H₂O₂, AcOH, 65°C, 16 hr | 72 |
| Acylation | Ac₂O, 90°C, 5 hr | 68 |
| Hydrolysis | 20% KOH, 5 hr | 85 |
Coupling Strategies for Methanol Bridge Formation
Mitsunobu Reaction
The Mitsunobu reaction enables etherification between benzofuran alcohols and pyridinemethanol. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), alcohols 15 (derived from benzofuran precursors) react with 3-pyridinemethanol under anhydrous THF conditions to yield the target compound.
Grignard Addition
Grignard reagents derived from benzofuran silyl ethers (e.g., 12 ) add to protected glycidol derivatives, followed by Swern oxidation and homologation to form alkyne intermediates. Reductive methylation and deprotection yield hydroxymethyl-linked products.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions: 1-Benzofuran-2-yl(pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-yl(pyridin-3-yl)ketone, while reduction may produce benzofuran-2-yl(pyridin-3-yl)amine .
Scientific Research Applications
Medicinal Chemistry
1-Benzofuran-2-yl(pyridin-3-yl)methanol is being investigated for its potential therapeutic effects. Studies have indicated its activity against various cancer cell lines, suggesting it may act as an anticancer agent. For instance, research has shown that derivatives of this compound exhibit selective cytotoxicity towards tumor cells while sparing normal cells.
Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that a specific derivative of this compound inhibited the growth of breast cancer cells in vitro by inducing apoptosis through mitochondrial pathways.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that it possesses activity against several bacterial strains, making it a candidate for developing new antibiotics.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Chemical Synthesis and Material Science
In addition to biological applications, this compound serves as a versatile building block in organic synthesis. It is used to create more complex structures for pharmaceuticals and specialty chemicals.
Applications in Material Science :
The compound is being explored for its utility in creating novel materials with specific electronic or optical properties, which could lead to advancements in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 1-Benzofuran-2-yl(pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzofuran-Containing Compounds
3-(1-Benzofuran-2-yl)-5-substituted aryl-1,2-oxazole () Structure: Benzofuran linked to a 1,2-oxazole ring via a methylene group. Synthesis: Synthesized via reaction of benzofuran chalcone with hydroxylamine hydrochloride in ethanol under sodium acetate catalysis . Key Differences: The oxazole ring replaces the pyridine-hydroxymethyl system in the target compound, altering electronic properties and hydrogen-bonding capacity.
Benzofuran-2-yl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone () Structure: Benzofuran linked to a piperidine-pyrimidine system via a ketone group. Molecular Weight: 351.4 g/mol (vs. ~213 g/mol for the target compound). Key Differences: The ketone group and pyrimidine substituent enhance rigidity and polarity compared to the hydroxymethyl-pyridine system .
Pyridinyl Methanol Derivatives
(6-Methyl-pyridin-3-yl)-methanol () Structure: Pyridine ring with a hydroxymethyl group at position 3 and a methyl group at position 5. Molecular Formula: C₇H₉NO (vs. C₁₃H₁₁NO₂ for the target compound).
(3-Pyrimidin-2-ylphenyl)methanol () Structure: Pyrimidine ring attached to a phenyl-methanol group. Molecular Weight: 186.21 g/mol. Key Differences: Pyrimidine (a diazine) introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to pyridine .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
- Solubility: Pyridinyl methanols (e.g., ) are typically polar and soluble in alcohols (methanol, ethanol) . The benzofuran component in the target compound may reduce aqueous solubility due to increased hydrophobicity.
- Melting Points: Benzofuran derivatives (e.g., ) often exhibit higher melting points (>150°C) due to aromatic stacking, while pyridinyl methanols () have lower melting points (~100°C) .
Antimicrobial and Antioxidant Potential
- 3-(1-Benzofuran-2-yl)-1,2-oxazole () : Exhibits antibacterial activity against Staphylococcus aureus and antioxidant properties (e.g., nitric oxide scavenging) comparable to ascorbic acid .
- Schiff’s Base Derivatives () : Demonstrated antimicrobial activity against E. coli and Bacillus subtilis via mechanisms likely involving nitrogen coordination .
- Target Compound : The pyridine ring may enhance antimicrobial activity through interactions with bacterial enzymes, while the hydroxymethyl group could facilitate antioxidant behavior via radical scavenging.
Drug Design Considerations
- Synergistic Effects : The combination of benzofuran (electron-rich) and pyridine (electron-deficient) may create a polarized system suitable for π-π stacking or charge-transfer interactions.
Q & A
Q. What are the standard synthetic routes for preparing 1-Benzofuran-2-yl(pyridin-3-yl)methanol, and what analytical techniques are essential for confirming its purity and structure?
Answer: The synthesis typically involves coupling benzofuran and pyridine derivatives via reductive amination or nucleophilic substitution. A common approach is reducing imine intermediates (e.g., Schiff bases) using sodium borohydride (NaBH₄) in methanol at 5–10°C, followed by neutralization and extraction . For structural confirmation:
- IR spectroscopy identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹).
- ¹H-NMR confirms regiochemistry and proton environments (e.g., aromatic protons in benzofuran vs. pyridine).
- Mass spectrometry validates molecular weight and fragmentation patterns.
- Elemental analysis ensures stoichiometric purity (e.g., C, H, N within ±0.3% of theoretical values) .
Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield of this compound?
Answer:
- Solvent polarity : Methanol is preferred for NaBH₄ reductions due to its ability to stabilize intermediates, while ethers (e.g., THF) are used for LiAlH₄ reductions .
- Temperature : Reductions with NaBH₄ proceed efficiently at 0–10°C to minimize side reactions .
- Catalysts : Acidic or basic conditions (e.g., HCl for neutralization) improve product isolation . Yields typically range from 50–70%, but optimization via Design of Experiments (DoE) can enhance efficiency.
Q. What spectroscopic methods are most reliable for distinguishing positional isomers in benzofuran-pyridine hybrids?
Answer:
- NOESY NMR identifies spatial proximity of protons (e.g., pyridin-3-yl vs. pyridin-4-yl substitution).
- X-ray crystallography provides unambiguous structural assignments, as demonstrated for related benzofuran derivatives .
- High-resolution mass spectrometry (HRMS) differentiates isomers with identical nominal masses but distinct exact masses.
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts) for this compound?
Answer:
- Cross-validation : Compare DFT-calculated shifts (using B3LYP/6-311+G(d,p)) with experimental NMR data. Adjust for solvent effects (e.g., PCM model for methanol) .
- Dynamic effects : Account for conformational flexibility via molecular dynamics simulations.
- Crystallographic validation : Use single-crystal X-ray structures to anchor computational models .
Q. What strategies optimize the regioselectivity of benzofuran-pyridine coupling reactions to minimize byproducts?
Answer:
- Directing groups : Introduce electron-withdrawing groups (e.g., -CF₃) on pyridine to bias nucleophilic attack at the 3-position .
- Catalytic systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C–C bond formation, leveraging steric effects to control regiochemistry .
- Kinetic control : Lower reaction temperatures (e.g., −20°C) favor thermodynamically less stable but regioselective intermediates .
Q. How can researchers design robust assays to evaluate the bioactivity of this compound derivatives, and interpret conflicting antimicrobial results?
Answer:
- Assay design : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Data interpretation : Address contradictions by:
- Testing under varied pH/osmolarity conditions.
- Validating via time-kill assays to distinguish bacteriostatic vs. bactericidal effects.
- Screening for efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to mitigate resistance .
Q. What mechanistic insights can be gained from studying the oxidation/reduction behavior of this compound?
Answer:
- Oxidation pathways : Use KMnO₄ in acidic conditions to convert the alcohol to a ketone, monitored via IR (C=O stretch at ~1700 cm⁻¹) .
- Reduction stability : Evaluate NaBH₄ vs. LiAlH₄ selectivity for reducing carbonyl intermediates without altering the benzofuran ring .
- Kinetic isotope effects (KIE) : Deuterated solvents (e.g., CD₃OD) reveal proton-transfer steps in redox mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
